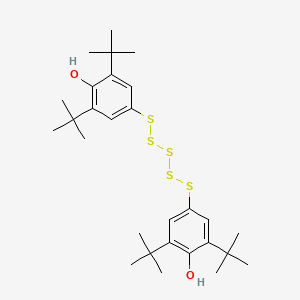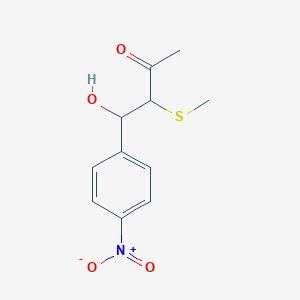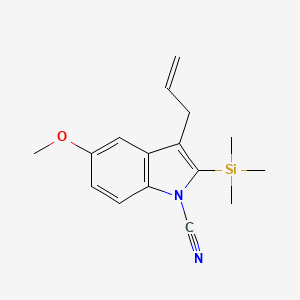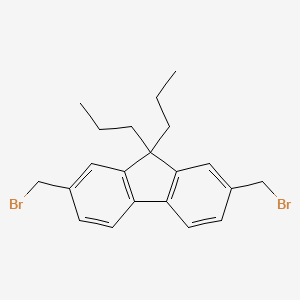
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group, a prop-2-enyl group, and a propan-2-amine moiety, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride typically involves the reaction of 2-chloroethylamine with prop-2-enylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using batch or continuous processes. The choice of method depends on the desired production scale and efficiency. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The prop-2-enyl group can participate in addition reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted amines, alcohols, and other functionalized compounds.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
Comparación Con Compuestos Similares
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride can be compared with other similar compounds, such as:
N-(2-chloroethyl)-N-nitrosoureas: These compounds are known for their anticancer activity and ability to form DNA adducts.
N-(2-chloroethyl)-N-methylpropan-2-amine: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
N-(2-chloroethyl)-N-cyclohexylpropan-2-amine: Another related compound with distinct chemical and biological properties.
Propiedades
Número CAS |
367910-19-8 |
|---|---|
Fórmula molecular |
C8H17Cl2N |
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-4-6-10(7-5-9)8(2)3;/h4,8H,1,5-7H2,2-3H3;1H |
Clave InChI |
ADROLRAUAACNNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCCl)CC=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)



![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)


![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
